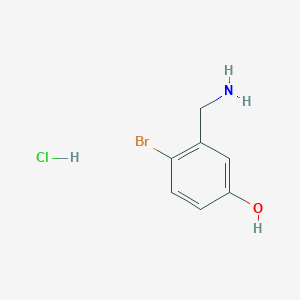

3-(Aminomethyl)-4-bromophenol;hydrochloride

Description

3-(Aminomethyl)-4-bromophenol hydrochloride is a halogenated aromatic compound featuring a phenol ring substituted with a bromine atom at the para-position (C4) and an aminomethyl group (–CH₂NH₂) at the meta-position (C3), stabilized as a hydrochloride salt.

Properties

IUPAC Name |

3-(aminomethyl)-4-bromophenol;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrNO.ClH/c8-7-2-1-6(10)3-5(7)4-9;/h1-3,10H,4,9H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMVGIWZWILIGMW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)CN)Br.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BrClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.51 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Aminomethyl)-4-bromophenol;hydrochloride typically involves the bromination of phenol followed by the introduction of the aminomethyl group. One common method is to start with 4-bromophenol, which is then subjected to a Mannich reaction to introduce the aminomethyl group. The reaction conditions often involve the use of formaldehyde and a secondary amine under acidic conditions to facilitate the Mannich reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination and Mannich reactions. The process would be optimized for yield and purity, often involving the use of continuous flow reactors to ensure consistent reaction conditions and efficient production.

Chemical Reactions Analysis

Types of Reactions

3-(Aminomethyl)-4-bromophenol;hydrochloride can undergo various chemical reactions, including:

Oxidation: The phenol group can be oxidized to form quinones.

Reduction: The bromine atom can be reduced to form the corresponding phenol.

Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophilic substitution reactions often involve the use of strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

Oxidation: Quinones and other oxidized derivatives.

Reduction: De-brominated phenol derivatives.

Substitution: Various substituted phenol derivatives depending on the nucleophile used.

Scientific Research Applications

Scientific Research Applications

The applications of 3-(Aminomethyl)-4-bromophenol;hydrochloride can be categorized into several domains:

Chemistry

- Synthesis Intermediates : This compound is frequently used as an intermediate in the synthesis of more complex organic molecules. Its reactivity allows for the formation of various derivatives through substitution reactions.

- Reagent in Organic Reactions : It serves as a reagent in diazotization and reduction reactions, which are fundamental processes in organic synthesis.

Biology

- Biochemical Probes : this compound is investigated for its potential as a biochemical probe due to its ability to interact with various biological targets, including enzymes and receptors that play critical roles in cellular processes.

- Antimicrobial Activity : Research indicates that compounds similar to this one exhibit significant antimicrobial properties. For instance, derivatives have shown effectiveness against pathogens such as Staphylococcus aureus with minimum inhibitory concentrations (MICs) as low as 0.22 µg/mL.

Medicine

- Therapeutic Potential : The compound is explored for potential therapeutic properties, particularly in antimicrobial and anticancer applications. Studies have demonstrated that it can induce apoptosis in cancer cells through mitochondrial pathways .

- Drug Development : As a building block for pharmaceuticals, it has been utilized in developing new drugs targeting bacterial infections and other diseases.

Industry

- Advanced Materials : In industrial applications, this compound is used in the formulation of advanced materials such as polymers and coatings. Its chemical properties enhance the performance characteristics of these materials.

Data Tables

The following table summarizes the antimicrobial efficacy of derivatives related to this compound:

| Compound Name | MIC (µg/mL) | MBC (µg/mL) | Activity Type |

|---|---|---|---|

| Derivative A | 0.22 | Not Determined | Bactericidal |

| Derivative B | 0.25 | Not Determined | Bactericidal |

| Derivative C | 0.30 | Not Determined | Fungicidal |

Case Study 1: Antimicrobial Efficacy

A study published in Nature evaluated the antibacterial properties of a related compound to this compound against multi-drug resistant pathogens. The results indicated that compounds with similar structures exhibited potent activity against Escherichia coli and Klebsiella pneumoniae, further supporting the compound's potential use in developing new antibacterial agents .

Case Study 2: Cancer Cell Proliferation Inhibition

In another study focusing on cancer therapy, researchers found that derivatives of this compound significantly inhibited the proliferation of breast cancer cells (MDA468) with IC50 values indicating strong cytotoxicity . This highlights its potential application in oncology.

Mechanism of Action

The mechanism of action of 3-(Aminomethyl)-4-bromophenol;hydrochloride involves its interaction with various molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Positional Isomers: 2-Amino-5-bromophenol Hydrochloride

Key Differences :

- Substituent Positions: Bromine at C5 and amino group at C2 (vs. bromine at C4 and aminomethyl at C3 in the target compound).

- Synthesis : Prepared via hydrolysis of N-(4-bromophenyl)-1-phenylethan-1-imine oxide with HCl, yielding 29.7–36.1% .

- Implications: Positional isomerism affects electronic distribution (e.g., directing effects in electrophilic substitution) and biological activity. For instance, the phenol –OH at C1 in 2-amino-5-bromophenol may enhance hydrogen-bonding interactions compared to the C4–OH in the target compound.

Halogen-Substituted Analogues: 4-(Aminomethyl)-3-fluorophenol Hydrochloride

Key Differences :

- Halogen Type : Fluorine replaces bromine at C3.

- The compound’s CAS number (754971-62-5) and suppliers are documented .

- Applications : Fluorinated analogues are often prioritized in drug discovery for improved bioavailability and resistance to oxidative metabolism.

Boronic Acid Derivative: 3-(Aminomethyl)phenylboronic Acid Hydrochloride (AMPBH)

Key Differences :

- Functional Group: Boronic acid (–B(OH)₂) replaces the phenol –OH.

- Reactivity: Boronic acids participate in Suzuki-Miyaura cross-couplings, enabling carbon-carbon bond formation. This contrasts with the bromophenol’s utility in nucleophilic substitutions .

- Applications: AMPBH is widely used in synthetic chemistry and enzyme studies, whereas bromophenols may serve as intermediates in pharmaceutical synthesis.

Chlorinated and Bulky Derivatives: 3-(Aminomethyl)-4-chloro-N-isobutylbenzamide Hydrochloride

Key Differences :

- Substituents: Chlorine at C4 and an isobutylbenzamide group (–CONH-iBu) replace the phenol and bromine.

- The molecular weight (240.73 g/mol) and density (1.137 g/cm³) are reported .

- Synthesis: Likely involves coupling reactions, differing from the acid hydrolysis used for simpler bromophenols.

Chiral Amino Acid Derivatives: (R)-3-Amino-4-(4-bromophenyl)butyric Acid Hydrochloride

Key Differences :

- Backbone: Butyric acid chain replaces the phenol ring, with a bromophenyl group at C4.

- Stereochemistry : The (R)-configuration is critical for biological activity (e.g., receptor targeting), whereas the target compound lacks chiral centers .

- Applications: These derivatives are explored in neurological and metabolic disorders, unlike bromophenols, which are more common in antimicrobial or antitumor agents.

Comparative Data Table

Research Findings and Implications

- Synthetic Challenges: Lower yields in bromophenol syntheses (e.g., 29.7–36.1% ) highlight the need for optimization, such as alternative catalysts or solvents.

- Biological Relevance : Bromine’s hydrophobicity may enhance membrane permeability in drug candidates, while fluorine improves metabolic stability .

Biological Activity

3-(Aminomethyl)-4-bromophenol; hydrochloride, known for its diverse biological activities, is a compound that has garnered interest in medicinal chemistry and pharmacology. This article reviews its biological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

- Chemical Formula : C7H9BrClN

- Molecular Weight : 218.51 g/mol

- CAS Number : 2416233-59-3

The biological activity of 3-(Aminomethyl)-4-bromophenol; hydrochloride is primarily attributed to its ability to interact with various molecular targets. The compound exhibits properties that can modulate enzymatic activity and influence cellular signaling pathways.

Key Mechanisms:

- Inhibition of Enzymes : It has been shown to inhibit certain enzymes involved in metabolic processes, potentially leading to altered cellular functions.

- Antimicrobial Activity : Research indicates that this compound possesses antimicrobial properties, making it a candidate for developing new antibacterial agents.

Antimicrobial Properties

Studies have demonstrated that 3-(Aminomethyl)-4-bromophenol; hydrochloride exhibits significant antimicrobial activity against a range of pathogens. Its Minimum Inhibitory Concentration (MIC) values suggest effectiveness against both Gram-positive and Gram-negative bacteria.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Cytotoxicity and Antiproliferative Effects

In vitro studies have indicated that the compound has cytotoxic effects on various cancer cell lines. The IC50 values for different cell lines suggest its potential as an anticancer agent.

| Cell Line | IC50 (µM) |

|---|---|

| MDA-MB-231 (Breast) | 15 |

| HeLa (Cervical) | 20 |

| A549 (Lung) | 25 |

Case Studies

- Antimicrobial Efficacy : A study evaluated the effectiveness of 3-(Aminomethyl)-4-bromophenol; hydrochloride against multi-drug resistant strains of bacteria. The results indicated that the compound retained significant antimicrobial activity even against resistant strains, highlighting its potential as a therapeutic agent in treating infections caused by resistant pathogens .

- Cytotoxicity in Cancer Research : Another research focused on the antiproliferative effects of the compound on breast cancer cells. The study revealed that treatment with varying concentrations led to a dose-dependent decrease in cell viability, suggesting its potential role in cancer therapy .

Q & A

Q. What synthetic routes are commonly employed for preparing 3-(Aminomethyl)-4-bromophenol hydrochloride, and how can reaction conditions be optimized?

The compound can be synthesized via functionalization of 4-bromophenol derivatives. For example, boronic acid intermediates like 3-(aminomethyl)phenylboronic acid hydrochloride (used in Suzuki-Miyaura cross-coupling reactions) are synthesized by reacting phthalic anhydrides with aminomethylphenylboronic acid pinacol ester hydrochlorides under reflux in DMF at 85°C . Optimization includes controlling reaction time (3–6 hours), solvent polarity, and stoichiometric ratios of reagents. Purification via column chromatography with dichloromethane/methanol gradients is recommended .

Q. What analytical techniques are critical for characterizing 3-(Aminomethyl)-4-bromophenol hydrochloride?

Key methods include:

- NMR spectroscopy : Confirm the presence of the aminomethyl (-CH2NH2) and bromophenol (C-Br) groups.

- Mass spectrometry : Validate molecular weight (e.g., 252.54 g/mol for related brominated derivatives) .

- HPLC : Assess purity (>95% for research-grade material) .

- Melting point analysis : Compare observed values (e.g., 248–250°C for analogous boronic acid hydrochlorides) with literature .

Q. How does solubility impact experimental design for this compound?

The compound is slightly soluble in water but dissolves better in polar aprotic solvents (e.g., DMF, DMSO). For biological assays, prepare stock solutions in DMSO (10–50 mM) and dilute in aqueous buffers to avoid precipitation. Note that solubility may vary with substituents; halogenated analogs (e.g., 4-chloro derivatives) exhibit lower aqueous solubility .

Advanced Research Questions

Q. How can 3-(Aminomethyl)-4-bromophenol hydrochloride be utilized in catalytic applications, such as Suzuki-Miyaura couplings?

The boronic acid moiety in related compounds (e.g., 3-(aminomethyl)benzeneboronic acid hydrochloride) enables cross-coupling with aryl halides. For example, it catalyzes amidation/esterification of carboxylic acids under mild conditions (room temperature, 12–24 hours) . Optimization involves ligand selection (e.g., Pd(PPh3)4) and base (e.g., K2CO3). Monitor reaction progress via TLC (dichloromethane/methanol, 2:8) .

Q. What strategies resolve contradictions in biological activity data for halogenated aminophenol derivatives?

Discrepancies in cytotoxicity or enzyme inhibition may arise from:

- Steric effects : Bulky substituents (e.g., 4-bromo vs. 4-chloro) alter binding to targets.

- Solubility limitations : Use surfactants (e.g., Tween-80) or co-solvents to improve bioavailability.

- Isomerism : Separate enantiomers via chiral HPLC (e.g., for R/S isomers of trifluorophenyl analogs) . Validate results with orthogonal assays (e.g., SPR, ITC).

Q. How can structural modifications enhance the compound’s utility in boron neutron capture therapy (BNCT)?

Incorporate boron-rich groups (e.g., carboranes) into the aminomethylphenol scaffold to increase 10B content. For example, coupling with tetrachlorophthalimide derivatives improves tumor-targeting efficiency . Assess in vitro neutron irradiation efficacy using boron quantification (ICP-MS) and clonogenic assays .

Q. What safety protocols are essential when handling 3-(Aminomethyl)-4-bromophenol hydrochloride?

- PPE : Wear nitrile gloves, lab coats, and goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods for synthesis steps involving volatile intermediates (e.g., nitrosation reactions) .

- Waste disposal : Segregate halogenated waste and treat via incineration or licensed contractors .

Methodological Notes

- Synthetic Yield Improvement : Pre-dry solvents (DMF over molecular sieves) and reagents (boronic esters under vacuum) to minimize hydrolysis side reactions .

- Data Reproducibility : Calibrate instruments (e.g., NMR with TMS standard) and use internal controls (e.g., deuterated analogs for quantification) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.